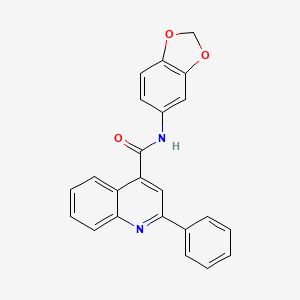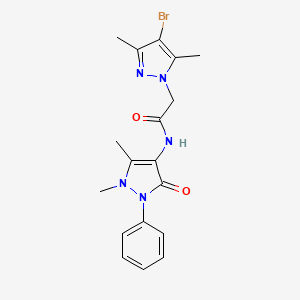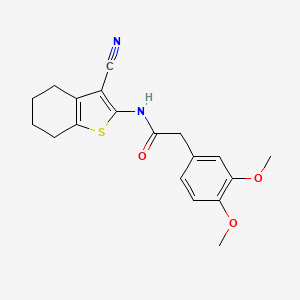
N-1,3-benzodioxol-5-yl-2-phenyl-4-quinolinecarboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves a two-step reaction. First, a compound (N - (4-acetylphenyl)quinoline-3-carboxamide) is synthesized by the reaction of quinoline-3-carboxylic acid and thionyl chloride (SOCl2), followed by the addition of 4-aminoacetophenone . Then, a Claisen–Schmidt reaction is made between this compound and piperonal using KOH solution as a catalyst in ethanol, under ultrasonic irradiation .Mecanismo De Acción
Target of Action
Compounds containing a 1,3-benzodioxole moiety have been reported to possess a broad spectrum of biological activities .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with various targets to exert their effects . For instance, some compounds cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Related compounds have been shown to have anticancer activity, causing cell cycle arrest and inducing apoptosis in cancer cells .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BDBQ in lab experiments is its diverse biological activities, which make it a potential candidate for various scientific research applications. Additionally, BDBQ has been found to be relatively stable and easy to synthesize. However, one of the limitations of using BDBQ in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on BDBQ. One area of research could be to further investigate its mechanism of action, as well as its potential applications in cancer treatment and the treatment of inflammatory diseases. Additionally, future research could focus on the development of novel analogs of BDBQ with improved biological activities and reduced toxicity. Finally, further studies could be conducted to investigate the pharmacokinetics and pharmacodynamics of BDBQ in vivo, which may provide insights into its potential clinical applications.
Conclusion:
In conclusion, BDBQ is a chemical compound with diverse biological activities that make it a potential candidate for various scientific research applications. Its synthesis method is relatively simple and it has been found to exhibit antitumor, antifungal, and antibacterial activities, as well as anti-inflammatory and antioxidant activities. However, its potential toxicity may limit its use in certain applications. Future research on BDBQ could focus on its mechanism of action, potential applications in cancer treatment and the treatment of inflammatory diseases, the development of novel analogs, and pharmacokinetics and pharmacodynamics in vivo.
Aplicaciones Científicas De Investigación
BDBQ has been found to exhibit a range of biological activities, making it a potential candidate for various scientific research applications. It has been shown to have antitumor, antifungal, and antibacterial activities. BDBQ has also been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. Additionally, BDBQ has been found to exhibit anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O3/c26-23(24-16-10-11-21-22(12-16)28-14-27-21)18-13-20(15-6-2-1-3-7-15)25-19-9-5-4-8-17(18)19/h1-13H,14H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIIVFTXNXPTHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2,4-dichlorophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide](/img/structure/B3556336.png)


![4-methyl-N-[3-(1-pyrrolidinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]benzamide](/img/structure/B3556365.png)
![2-[(1H-benzimidazol-2-ylthio)methyl]-3-(2,3-dimethylphenyl)-4(3H)-quinazolinone](/img/structure/B3556370.png)
![3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N-isobutylbenzamide](/img/structure/B3556373.png)
![N,N-dimethyl-2-[(3-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3556379.png)
![4-[(3-{[(4-ethoxyphenyl)amino]carbonyl}-4-methyl-5-phenyl-2-thienyl)amino]-4-oxobutanoic acid](/img/structure/B3556384.png)
![methyl 2-({[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetyl}amino)benzoate](/img/structure/B3556387.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3556414.png)
![N-(3-chloro-4-methylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B3556416.png)
![methyl 4-{[(2-phenyl-4-quinolinyl)carbonyl]amino}benzoate](/img/structure/B3556423.png)
![8,9-diphenyl-2-(4-pyridinyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3556425.png)